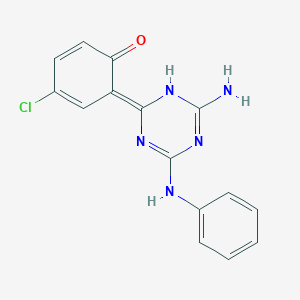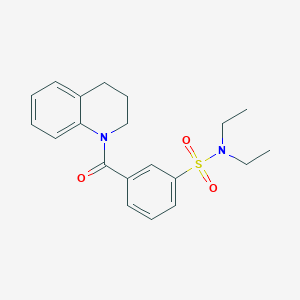
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one, also known as AC-73, is a synthetic compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one involves binding to the ATP-binding site of CK2, thereby preventing the enzyme from phosphorylating its substrates. This leads to a reduction in the activity of CK2 and downstream signaling pathways that promote cell survival and proliferation. Inhibition of CK2 by (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, further contributing to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on CK2, (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of other kinases, including AKT and ERK, which are also involved in promoting cell survival and proliferation. (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can have both pro-survival and pro-death effects depending on the context.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme without affecting other kinases. (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy. However, one limitation of using (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one. One area of interest is in combination therapy with other anti-cancer drugs, which may enhance the efficacy of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one and reduce the likelihood of resistance. Another direction is in the development of more potent and selective CK2 inhibitors based on the structure of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one. Finally, (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one may have potential applications in other diseases beyond cancer, such as neurodegenerative disorders and inflammatory diseases, which also involve dysregulation of CK2 signaling pathways.
Conclusion
In conclusion, (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves inhibition of the enzyme CK2, leading to induction of apoptosis in cancer cells. (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
Synthesemethoden
The synthesis of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one involves a multi-step process that begins with the reaction of 4-chlorocyclohex-2-enone with hydrazine hydrate to form 4-chlorocyclohexa-2,4-dien-1-one hydrazone. This intermediate is then reacted with aniline and cyanuric acid to form the triazine ring, followed by the addition of ammonia to introduce the amino group. The final step involves the removal of the hydrazone group with acid to yield (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one.
Wissenschaftliche Forschungsanwendungen
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of the enzyme protein kinase CK2, which is overexpressed in many types of cancer and is associated with increased tumor growth and resistance to chemotherapy. Inhibition of CK2 has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models.
Eigenschaften
Produktname |
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one |
|---|---|
Molekularformel |
C15H12ClN5O |
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H12ClN5O/c16-9-6-7-12(22)11(8-9)13-19-14(17)21-15(20-13)18-10-4-2-1-3-5-10/h1-8H,(H4,17,18,19,20,21)/b13-11+ |
InChI-Schlüssel |
WANNPULMIMPVIS-ACCUITESSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC2=N/C(=C/3\C=C(C=CC3=O)Cl)/NC(=N2)N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C=C(C=CC3=O)Cl)NC(=N2)N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C=C(C=CC3=O)Cl)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)





![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)
![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)




![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
